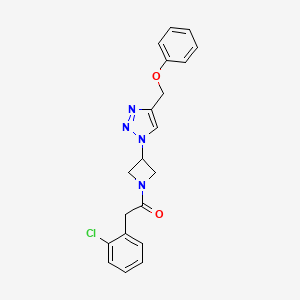![molecular formula C19H15ClN2O4 B2769027 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1105244-83-4](/img/structure/B2769027.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C19H15ClN2O4 and a molecular weight of 370.791. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through various organic chemistry reactions, including condensation, substitution, and cyclization reactions.Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an isoxazole ring, a benzodioxole ring, and an acetamide group. The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data. However, given its functional groups, it could potentially undergo a variety of organic reactions, such as nucleophilic substitution or addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (370.79) and molecular formula (C19H15ClN2O4)1. Other properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing functionally substituted benzisoxazoles, which are promising heterocycles with diverse pharmacological activities. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights the potential for creating derivatives with various biological activities (Khodot & Rakitin, 2022). Additionally, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes demonstrates the synthesis of silaheterocyclic compounds, showcasing the chemical versatility and potential for developing novel materials (Lazareva et al., 2017).
Pharmacological Applications
Several studies have focused on the anticonvulsant, antitumor, and anti-inflammatory properties of acetamide derivatives. For example, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide showed significant anticonvulsant activity, suggesting the therapeutic potential of these compounds in treating seizures (Nath et al., 2021). Moreover, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activity, indicating potential applications in cancer therapy (Yurttaş et al., 2015).
Material Science and Sensing Applications
In the field of material science, the development of electrochemical sensors for the simultaneous determination of various compounds demonstrates the utility of acetamide derivatives in creating sensitive analytical tools. For instance, a nanocomposite-based electrochemical sensor was developed for the voltammetric determination of isoproterenol, acetaminophen, and tryptophan, showcasing the application of these compounds in pharmaceutical and biological sample analysis (Karimi-Maleh et al., 2014).
Safety And Hazards
The specific safety and hazard information for this compound is not available in the retrieved data. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on this compound are not specified in the retrieved data. However, given its complex structure and potential for biological activity, it could be a subject of interest in medicinal chemistry or drug discovery research.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-14(20)3-2-4-15(11)21-19(23)9-13-8-17(26-22-13)12-5-6-16-18(7-12)25-10-24-16/h2-8H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPYJDJRMKRUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)

![2-(3,9-dimethyl-6,8-dioxo-7-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2768950.png)
![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)








![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)